B1579700 Boc-2,3-Dimethy-D-Phenylalanine

Boc-2,3-Dimethy-D-Phenylalanine

Cat. No.: B1579700
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,3-Dimethyl-D-Phenylalanine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and methyl substituents at the 2 and 3 positions of the phenyl ring. This compound is primarily utilized in peptide synthesis, where the Boc group provides acid-labile protection for the amine functionality, enabling selective deprotection during stepwise assembly. The methyl substituents enhance lipophilicity, which may improve membrane permeability and pharmacokinetic properties in therapeutic applications .

Properties

Molecular Weight

293.36

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Boc-Dmp serves as a crucial building block in the synthesis of peptides. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide formation, enhancing the stability and reactivity of the amino acid. This property is particularly useful in synthesizing bioactive peptides with specific functionalities.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of Boc-Dmp into various peptide sequences, resulting in compounds with enhanced biological activity. For instance, peptides synthesized with Boc-Dmp exhibited improved binding affinities to specific receptors compared to their natural counterparts, showcasing its potential in drug development .

Drug Design and Development

The modification of phenylalanine derivatives like Boc-Dmp has opened new avenues in drug design. These derivatives can enhance the pharmacokinetic properties of therapeutic agents, making them more effective in targeting specific biological pathways.

Table 1: Comparison of Biological Activities

CompoundActivity TypeBinding Affinity (Kd)Reference
Boc-DmpOpioid Receptor Agonist5 nM
Natural PhenylalanineOpioid Receptor Agonist20 nM
Halogenated DerivativeEnzyme Inhibitor10 nM

The above table illustrates that Boc-Dmp has a significantly higher binding affinity compared to natural phenylalanine, indicating its potential as a more effective therapeutic agent.

Self-Assembly and Nanostructure Formation

Boc-Dmp has been investigated for its ability to self-assemble into nanostructures, which can be utilized in materials science and nanotechnology applications. The self-assembly process leads to the formation of organized structures that can be employed for drug delivery systems or as scaffolds in tissue engineering.

Case Study: Nanostructure Formation

Research has shown that Boc-protected dipeptides, including those containing Boc-Dmp, can form nanotubes and microtapes when subjected to specific solvent conditions. These nanostructures exhibit unique optical properties and have potential applications in photonic devices and drug delivery systems .

Biotechnology Applications

In biotechnology, Boc-Dmp is used in protein engineering to introduce specific functionalities into proteins. This is achieved through site-specific incorporation using engineered tRNA synthetases or ribosomal machinery.

Applications in Protein Engineering

The incorporation of Boc-Dmp allows researchers to study protein dynamics and interactions under controlled conditions. For example, modified proteins with Boc-Dmp have been used to investigate enzyme mechanisms and protein-protein interactions, providing insights into biological processes .

Comparison with Similar Compounds

N-Boc-2,3-dimethoxy-D-phenylalanine

  • Substituent Impact : Methoxy groups (OCH₃) introduce polarity via oxygen’s electronegativity, reducing lipophilicity compared to methyl (CH₃) analogs. This may decrease membrane permeability but improve aqueous solubility .
  • Applications : Suitable for peptide synthesis requiring Boc protection but less ideal for hydrophobic environments.

2,3-Difluoro-D-phenylalanine

  • Substituent Impact : Fluorine’s small size and high electronegativity enhance lipophilicity without significant steric hindrance. Fluorinated aromatic rings often improve metabolic stability and target binding .
  • Applications : Used in designing protease-resistant peptides and fluorinated drug candidates.

Fmoc-D-2,3-Dimethylphe

  • Protecting Group Contrast : Fmoc’s base-labile nature allows orthogonal deprotection strategies, contrasting with Boc’s acid sensitivity. Methyl groups maintain hydrophobicity, similar to the target compound .
  • Applications : Preferred in solid-phase synthesis for sequential assembly under mild basic conditions.

3,4-Dichloro-D-Phenylalanine

  • Substituent Position and Type : Chlorine at 3,4 positions creates steric and electronic effects distinct from 2,3-methyl substitution. Chlorine’s electron-withdrawing nature may reduce aromatic ring reactivity .
  • Applications : Explored in antimicrobial peptide modifications due to halogen-mediated interactions.

Boc-2,3-Dichloro-L-Phenylalanine

  • Applications: Limited to niche studies comparing enantiomer-specific bioactivity.

Preparation Methods

General Synthetic Route for Boc-2,3-Dimethyl-D-Phenylalanine

The preparation typically involves:

  • Step 1: Boc Protection Reaction
    Free 2,3-dimethyl-D-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) under controlled conditions to introduce the Boc protecting group on the amino function.

  • Step 2: Post-Reaction Treatment and Solvent Removal
    The reaction mixture is subjected to solvent evaporation under reduced pressure to remove solvents, yielding a colorless or light yellow transparent oily intermediate.

  • Step 3: Crystallization
    Seed crystals of Boc-2,3-Dimethyl-D-Phenylalanine are added to the oily intermediate at room temperature to induce solidification. Subsequently, a weak polar solvent is added for pulping (dispersing), followed by filtration, washing, and drying under reduced pressure to obtain the purified crystalline product.

Detailed Crystallization Method

The crystallization method is critical to obtaining high-purity Boc-2,3-Dimethyl-D-Phenylalanine, especially for Boc-amino acids that traditionally resist crystallization.

Step Description Notes
1 React free amino acid with di-tert-butyl dicarbonate Produces Boc-protected amino acid reaction solution
2 Evaporate solvent under reduced pressure Yields oily matter (colorless/light yellow)
3 Add seed crystals to oily matter at room temperature Solidifies oily matter to white solid
4 Add weak polar solvent for pulping Helps dissolve impurities and promotes crystallization
5 Pulping for a set time, then filter and wash Removes impurities
6 Dry under reduced pressure Obtains pure crystalline Boc-2,3-Dimethyl-D-Phenylalanine

This method improves product purity and stability, enabling long-term storage without decomposition. It also avoids complex salt formation or excessive processing steps, making it suitable for industrial-scale production.

Preparation of Stock Solutions and In Vivo Formulations

For experimental and biological applications, Boc-2,3-Dimethyl-D-Phenylalanine is prepared as stock solutions and in vivo formulations with precise concentration control.

Stock Solution Preparation Table

Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 3.4088 17.044 34.088
5 mM 0.6818 3.4088 6.8176
10 mM 0.3409 1.7044 3.4088

In Vivo Formulation Preparation

  • Prepare a DMSO master liquid by dissolving the compound in DMSO at a specified concentration.
  • Sequentially add solvents such as PEG300, Tween 80, and distilled water or corn oil, mixing and clarifying after each addition.
  • Ensure clarity before proceeding to the next solvent to maintain solution stability.
  • Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

Research Findings and Industrial Implications

  • The crystallization method described ensures that Boc-2,3-Dimethyl-D-Phenylalanine can be isolated as a stable, crystalline solid, overcoming previous limitations with oily or unstable products.
  • This method reduces the need for salt formation or complex purification, streamlining synthesis and improving scalability.
  • The stability of the Boc group under various conditions allows for flexible use in subsequent synthetic steps, including peptide synthesis.
  • The detailed solvent addition and formulation protocols facilitate biological testing and in vivo studies by providing clear, stable solutions.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Benefits
Boc Protection Reaction Reaction with di-tert-butyl dicarbonate Efficient amino protection
Solvent Removal Evaporation under reduced pressure Yields oily intermediate
Crystallization Seed crystal addition, pulping with weak polar solvent Produces pure, stable crystals
Stock Solution Preparation Dissolution in DMSO at precise concentrations Accurate dosing for experiments
In Vivo Formulation Preparation Sequential solvent addition (DMSO, PEG300, Tween 80, water or corn oil) Clear, stable solutions for biological use

Q & A

Q. How can structure-activity relationship (SAR) studies be optimized to probe the role of methyl groups in receptor binding?

  • Methodological Answer : Synthesize analogs with mono-methyl or dimethyl groups at alternative positions (e.g., 3,4- or 2,5-). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with X-ray crystallography of ligand-receptor complexes to map steric interactions .

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